![molecular formula C27H24N4 B14201955 (E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine] CAS No. 850131-81-6](/img/structure/B14201955.png)
(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is an organic compound that features two pyridine rings attached to a central propane backbone through benzylideneamino linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 1,3-diaminopropane. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
1,3-Bis(2-pyridyl)propane: Similar structure but lacks the benzylideneamino linkages.
2,2’-Bipyridine: Contains two pyridine rings connected directly without a central propane backbone.
1,3-Di(pyridin-2-yl)benzene: Features a benzene ring with two pyridine substituents.
Uniqueness
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is unique due to its specific structural arrangement, which allows for versatile coordination chemistry and potential applications in various fields. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds.
特性
CAS番号 |
850131-81-6 |
|---|---|
分子式 |
C27H24N4 |
分子量 |
404.5 g/mol |
IUPAC名 |
1-phenyl-N-[3-[[phenyl(pyridin-2-yl)methylidene]amino]propyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C27H24N4/c1-3-12-22(13-4-1)26(24-16-7-9-18-28-24)30-20-11-21-31-27(23-14-5-2-6-15-23)25-17-8-10-19-29-25/h1-10,12-19H,11,20-21H2 |
InChIキー |
UAWJHBNCWMLNED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NCCCN=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


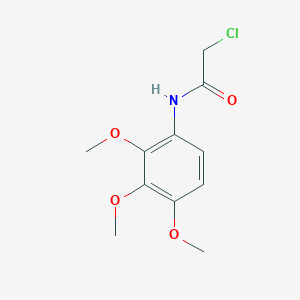

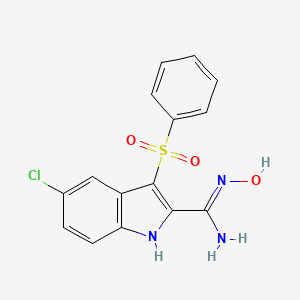
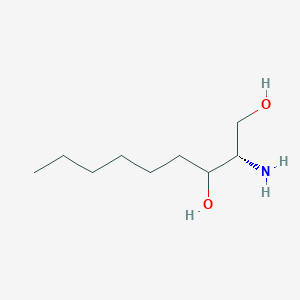
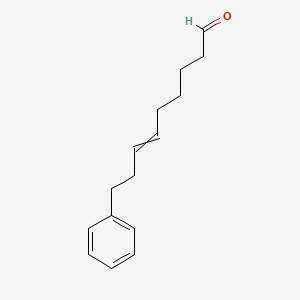
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
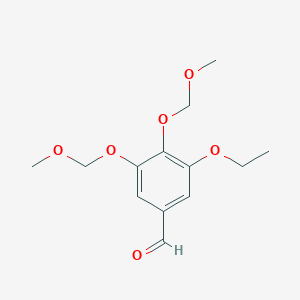
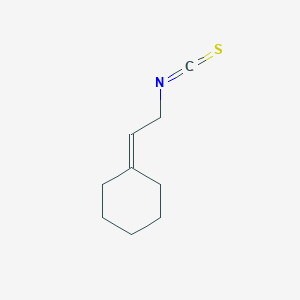
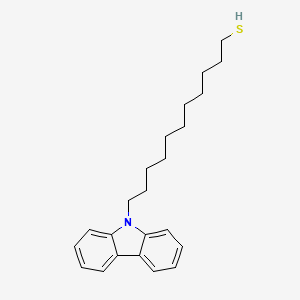
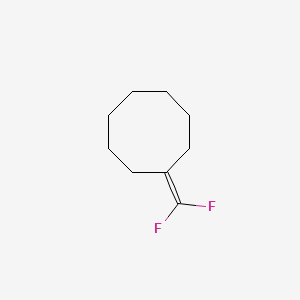
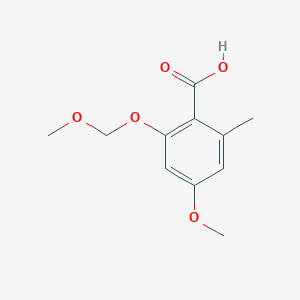
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

